3-{5-[2-(2-Carboxy-ethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yloxy]-1,3-dioxo-1,3-dihydro-isoindol-2-yl}-propionic acid
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Overview
Description
3-(5-{[2-(2-CARBOXYETHYL)-1,3-DIOXOISOINDOL-5-YL]OXY}-1,3-DIOXOISOINDOL-2-YL)PROPANOIC ACID is a complex organic compound characterized by its unique structure comprising two isoindole units connected via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-{[2-(2-CARBOXYETHYL)-1,3-DIOXOISOINDOL-5-YL]OXY}-1,3-DIOXOISOINDOL-2-YL)PROPANOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the isoindole units, which are then linked through an ether bond. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(5-{[2-(2-CARBOXYETHYL)-1,3-DIOXOISOINDOL-5-YL]OXY}-1,3-DIOXOISOINDOL-2-YL)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(5-{[2-(2-CARBOXYETHYL)-1,3-DIOXOISOINDOL-5-YL]OXY}-1,3-DIOXOISOINDOL-2-YL)PROPANOIC ACID has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be employed in studies involving enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in drug development and delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(5-{[2-(2-CARBOXYETHYL)-1,3-DIOXOISOINDOL-5-YL]OXY}-1,3-DIOXOISOINDOL-2-YL)PROPANOIC ACID exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-{[2-(2-CARBOXYETHYL)-1,3-DIOXOISOINDOL-5-YL]OXY}-1,3-DIOXOISOINDOL-2-YL)BUTANOIC ACID
- 3-(5-{[2-(2-CARBOXYETHYL)-1,3-DIOXOISOINDOL-5-YL]OXY}-1,3-DIOXOISOINDOL-2-YL)PENTANOIC ACID
Uniqueness
Compared to similar compounds, 3-(5-{[2-(2-CARBOXYETHYL)-1,3-DIOXOISOINDOL-5-YL]OXY}-1,3-DIOXOISOINDOL-2-YL)PROPANOIC ACID is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. These properties make it particularly suitable for certain applications, such as targeted drug delivery and advanced material synthesis.
Properties
Molecular Formula |
C22H16N2O9 |
---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
3-[5-[2-(2-carboxyethyl)-1,3-dioxoisoindol-5-yl]oxy-1,3-dioxoisoindol-2-yl]propanoic acid |
InChI |
InChI=1S/C22H16N2O9/c25-17(26)5-7-23-19(29)13-3-1-11(9-15(13)21(23)31)33-12-2-4-14-16(10-12)22(32)24(20(14)30)8-6-18(27)28/h1-4,9-10H,5-8H2,(H,25,26)(H,27,28) |
InChI Key |
CJNSGGYBLPWMMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC3=CC4=C(C=C3)C(=O)N(C4=O)CCC(=O)O)C(=O)N(C2=O)CCC(=O)O |
Origin of Product |
United States |
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